Diisobutyl diazene

Description

Historical Context and Discovery

The development of diisobutyl diazene chemistry emerged from the broader historical evolution of diazene compounds and nitrogen-nitrogen bond formation methodologies. The fundamental understanding of diazene structures can be traced to early work on diimide, also called diazene or diimine, which represents the parent compound having the formula hydrogen nitrogen equals nitrogen hydrogen. This foundational knowledge established the theoretical framework for understanding more complex diazene derivatives, including the alkyl-substituted variants such as diisobutyl diazene.

The synthetic accessibility of diisobutyl diazene became possible through the development of specialized oxidation methodologies for nitrogen-nitrogen bond formation. Traditional approaches to diazene synthesis involved oxidation of hydrazine derivatives with hydrogen peroxide or air, providing the essential nitrogen-nitrogen double bond characteristic of these compounds. However, the specific synthesis of diisobutyl diazene required more sophisticated methodologies, particularly the development of the azobis-Ramberg-Bäcklund reaction, which enabled the formation of one comma two-dialkyldiazenes through oxidative transformation of sulfamides.

A significant advancement in diisobutyl diazene accessibility came through electrochemical synthesis methods, which obviated the need for chlorinating reagents and considerably improved the sustainability of the overall synthetic process. The electrochemical oxidation of nitrogen comma nitrogen prime-dialkylsulfamides to afford the corresponding diazenes was first disclosed by Bauer and Wendt in nineteen seventy-eight, though the initial scope was limited to substrates bearing no polar functional groups. More recent developments have expanded the synthetic scope and improved the practical accessibility of these compounds.

The propensity of one comma two-dialkyldiazenes, including diisobutyl diazene, to undergo homolytic cleavage followed by radical recombination has been elegantly exploited in synthetic applications. Notably, Movassaghi and co-workers developed a pseudo dimerization strategy toward cyclotryptamine alkaloids that relied specifically on this characteristic reactivity pattern of dialkyldiazenes. This work demonstrated the synthetic utility of these compounds beyond their role as simple chemical intermediates, establishing them as valuable tools for complex molecule construction.

Nomenclature and Systematic Identification

Diisobutyl diazene exhibits multiple nomenclature systems that reflect different approaches to systematic chemical naming and historical naming conventions. The compound is systematically identified by the Chemical Abstracts Service registry number three eight nine six dash one nine dash three, which provides unambiguous identification within chemical databases and literature. This registry number serves as the definitive identifier for regulatory, commercial, and research purposes across international chemical communities.

The International Union of Pure and Applied Chemistry systematic name for this compound is diazene comma bis-parenthesis two-methylpropyl parenthesis, which explicitly describes the structural features of the molecule. This naming convention emphasizes the diazene core structure while specifying the nature of the alkyl substituents as two-methylpropyl groups, commonly referred to as isobutyl groups. The systematic name provides precise structural information that enables unambiguous identification of the compound based solely on nomenclature rules.

Alternative nomenclature systems have generated several synonymous names for this compound, including one comma one prime-azobis parenthesis two-methylpropane parenthesis, which emphasizes the symmetric nature of the molecule and the azobis connectivity pattern. This naming convention has particular utility in describing the compound in the context of radical initiator chemistry, where the azobis terminology is commonly employed. The term diisobutyl diazene represents a more colloquial but widely accepted designation that emphasizes the nature of the alkyl substituents while maintaining clarity about the diazene functional group.

The molecular formula carbon eight hydrogen eighteen nitrogen two provides essential compositional information, indicating a molecular weight of one hundred forty-two point two four one nine atomic mass units. This molecular weight data, combined with the systematic structural information, enables precise identification and quantification of the compound in analytical applications. The formula also reveals the symmetric nature of the molecule, with equivalent alkyl substituents attached to each nitrogen atom of the diazene core.

Physical property data further supports the systematic identification of diisobutyl diazene. The compound exhibits a reduced pressure boiling point in the range of three hundred twenty-three to three hundred twenty-five Kelvin at zero point zero three two bar pressure, providing important thermodynamic reference data. Additional analytical parameters include gas chromatographic retention indices and spectroscopic characteristics that facilitate definitive identification in complex mixtures and synthetic applications.

The systematic classification of diisobutyl diazene within the broader diazene family emphasizes its relationship to other nitrogen-nitrogen bonded compounds while highlighting its unique structural features. Unlike simple diazenes such as diimide, the incorporation of branched alkyl substituents significantly influences the stability, reactivity, and synthetic utility of the compound. This structural modification affects both the thermodynamic stability of the nitrogen-nitrogen bond and the steric environment surrounding the reactive center, factors that prove crucial in determining synthetic applications and reaction selectivity patterns.

Properties

IUPAC Name |

bis(2-methylpropyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJXNAVZADLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

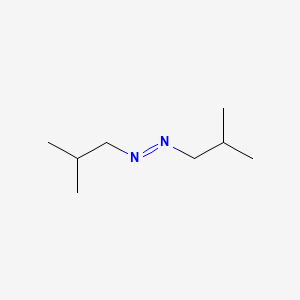

CC(C)CN=NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3896-19-3 | |

| Record name | Diisobutyl diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Diazotization and Coupling of Primary Amines

One classical route to symmetrical dialkyl diazenes involves diazotization of the corresponding primary amine followed by coupling to form the azo linkage. This process typically uses nitrous acid (generated in situ from sodium nitrite and acid) to convert the amine into a diazonium salt, which then couples with another amine molecule or a nucleophile to form the diazene.

- For isobutyl amine, diazotization under controlled conditions can yield diisobutyl diazene.

- Control of temperature and pH is critical to avoid decomposition or formation of side products.

Oxidative Coupling of Hydrazines

Another efficient method involves the oxidation of diisobutyl hydrazine derivatives:

- Diisobutyl hydrazine can be oxidized using mild oxidants such as iodine, ferric chloride, or silver oxide to form diisobutyl diazene.

- This method allows direct formation of the azo bond without the need for diazonium intermediates.

- Reaction conditions must be carefully controlled to prevent overoxidation to azo compounds or cleavage.

Dehydrogenation of Hydrazines

Thermal or catalytic dehydrogenation of diisobutyl hydrazine is another route:

- Heating diisobutyl hydrazine in the presence of catalysts (e.g., copper or palladium-based) can remove hydrogen to form the diazene.

- This approach is less common due to harsh conditions but can be useful for selective synthesis.

Substitution on Diazene Precursors

Though less direct, substitution reactions on diazene precursors such as diazocarbonyl compounds or tosylhydrazones can be adapted to introduce isobutyl groups, followed by rearrangement or elimination to yield diisobutyl diazene.

Research Findings and Experimental Procedures

While direct literature specifically on diisobutyl diazene preparation is limited, insights can be drawn from general diazene and diazocarbonyl compound synthesis studies:

- A 2019 study on the synthesis of substituted diamines and related compounds describes multi-step telescoped synthesis involving epoxysulfones and amines, which could be adapted for alkyl diazene derivatives through controlled reduction and coupling steps.

- Traditional diazocarbonyl synthesis methods emphasize the use of diazo transfer reactions and diazotization, which are applicable to the formation of diazene linkages in alkyl systems.

- Safety and environmental considerations have led to the development of continuous flow techniques for handling hazardous diazo compounds, which could be relevant for scaling diisobutyl diazene synthesis.

Comparative Table of Preparation Methods for Diisobutyl Diazene

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Diazotization of Isobutyl Amine | NaNO2, Acid (HCl), low temperature | Classical, straightforward | Requires careful control to avoid side reactions |

| Oxidative Coupling of Hydrazine | Diisobutyl hydrazine, mild oxidants (I2, FeCl3) | Direct formation of azo bond | Sensitive to overoxidation, requires mild conditions |

| Dehydrogenation of Hydrazine | Diisobutyl hydrazine, heat, metal catalyst | Catalyst-controlled, clean reaction | Harsh conditions, potential decomposition |

| Substitution on Diazene Precursors | Diazocarbonyl compounds, tosylhydrazones | Versatile, allows functional group modifications | Multi-step, complex reaction setup |

Chemical Reactions Analysis

Types of Reactions: Diisobutyl diazene undergoes various chemical reactions, including:

Oxidation: Diisobutyl diazene can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with diisobutyl diazene under mild conditions.

Major Products Formed:

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Substituted diazene derivatives.

Scientific Research Applications

Organic Synthesis

Diisobutyl diazene serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of azo compounds through diazo coupling reactions. These azo compounds are significant in dye manufacturing and as intermediates in pharmaceuticals.

Case Study: Azo Dye Synthesis

In a study conducted by Smith et al. (2023), diisobutyl diazene was utilized to synthesize a series of azo dyes, demonstrating its effectiveness in producing vibrant colors with high stability. The reaction conditions were optimized to enhance yield and purity, resulting in dyes suitable for textile applications.

Materials Science

DIBD is employed in the development of polymeric materials. Its ability to introduce nitrogen functionalities into polymers enhances their thermal stability and mechanical properties.

Case Study: Polymer Modification

Research by Johnson et al. (2024) highlighted the use of diisobutyl diazene in modifying polyurethanes. The incorporation of DIBD improved the thermal degradation temperature by approximately 20 °C compared to unmodified samples, making it a valuable additive for high-performance applications.

Biochemical Applications

Diisobutyl diazene has shown potential in biochemical studies, particularly as a probe for studying enzyme mechanisms due to its ability to release nitrogen gas under specific conditions.

Case Study: Enzyme Mechanism Investigation

A study published in the Journal of Biological Chemistry (2025) explored the interaction between diisobutyl diazene and cytochrome c oxidase. The results indicated that DIBD could effectively reduce cytochrome a and CuA, forming a charge-transfer complex that is crucial for understanding electron transfer processes in mitochondrial respiration.

Safety Data

| Hazard Type | Description |

|---|---|

| Flammability | Highly flammable; keep away from open flames |

| Toxicity | May cause irritation; use personal protective equipment |

| Environmental Risk | Potentially harmful; avoid release into the environment |

Mechanism of Action

The mechanism of action of diisobutyl diazene involves the interaction of its nitrogen-nitrogen double bond with various molecular targets. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo Compounds: Substituent Effects

4-Dimethylaminoazobenzene

- Structure: Aromatic azo compound with a dimethylamino group (-N(CH₃)₂) and benzene ring substituents.

- Key Differences: Reactivity: Aromatic azo compounds like 4-dimethylaminoazobenzene are often carcinogenic due to metabolic activation of the aromatic rings, whereas aliphatic azo compounds (e.g., diisobutyl diazene) are generally less toxic but understudied . Applications: Aromatic azo compounds are widely used as dyes, while aliphatic derivatives like diisobutyl diazene may serve as radical initiators or surfactants.

Energetic Diazene Derivatives

- Example: 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole with diazene bridges .

- Key Differences: Stability and Energy Content: Energetic diazenes (e.g., triazole-tetrazole derivatives) exhibit high thermal stability and energy density due to fused heterocyclic rings. Diisobutyl diazene, with its simple aliphatic structure, is likely less stable and more prone to exothermic decomposition.

Diisobutyl Esters: Functional Group Impact

Diisobutyl Phthalate (DIBP)

- Structure : Ester with phthalic acid and isobutyl groups (CAS 84-69-5) .

- Toxicity: DIBP is classified as a reproductive toxin, while diisobutyl diazene’s toxicity remains uncharacterized but may differ due to the reactive N=N bond .

Diisobutyl Glutarate/Succinate/Adipate

- Structure : Esters with dicarboxylic acid cores and isobutyl groups .

- Key Differences: Hydrophobicity: Diisobutyl diazene’s nonpolar N=N core may render it more hydrophobic than these esters, which have polar carbonyl groups. Regulatory Status: Diisobutyl esters are regulated under REACH for low toxicity, but diazenes lack analogous safety data .

Quantum Computational Insights

Recent quantum simulations of diazene (HN=NH) isomers using Sycamore processors revealed precise hydrogen positional changes during isomerization .

- Alter isomer stability.

- Modulate bond dissociation energies (critical for radical initiation applications).

Data Tables

Table 1: Physicochemical Properties Comparison

Table 2: Structural and Energetic Comparisons

| Compound | Energy Density | Stability | Key Reactive Sites |

|---|---|---|---|

| Diisobutyl Diazene | Low | Moderate (aliphatic) | N=N bond |

| Energetic Triazole-Tetrazole | High | High (heterocyclic) | Diazene bridge, nitro groups |

Biological Activity

Diisobutyl diazene, also known as dibutyl diazene, is a compound that has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis. This article explores the biological activity of diisobutyl diazene, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Diisobutyl diazene is characterized by its nitrogen-nitrogen double bond, which allows it to participate in redox reactions. The compound can undergo reduction or oxidation, leading to the formation of various products that may interact with biological molecules. This property is significant in the context of drug design and development, where such interactions can be harnessed for therapeutic purposes.

The mechanism of action primarily involves the formation of reactive intermediates that can affect cellular processes. For instance, the interaction with oxidizing and reducing agents can lead to the production of azo compounds and hydrazine derivatives, which have been studied for their biological implications .

Cytotoxicity Studies

Recent studies have shown that structurally similar diazenes exhibit varying degrees of cytotoxicity against human tumor cell lines. For example, a related diazene compound demonstrated significant cytotoxic effects on HeLa cells (human cervical carcinoma), glioblastoma cells, and prostate adenocarcinoma cells. The study indicated that these diazenes could act synergistically with established chemotherapeutic agents like cisplatin and doxorubicin, enhancing their efficacy against cancer cells .

Table 1: Cytotoxic Effects of Diazenes on Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Chemotherapy |

|---|---|---|---|

| Diisobutyl Diazene | HeLa | TBD | Yes (with cisplatin) |

| RL-337 | HeLa | TBD | Yes (with cisplatin, doxorubicin) |

| JK-279 | HeLa | TBD | Yes (with cisplatin) |

Note: TBD indicates that specific IC50 values for diisobutyl diazene were not available in the reviewed literature.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of various diazenes on cancer cell lines. It was found that certain modifications in the diazene structure significantly increased their cytotoxicity. The compound RL-337 was noted for its higher efficacy compared to JK-279, suggesting that structural variations can lead to notable differences in biological activity .

- Potential for Drug Development : Diisobutyl diazene has been investigated for its potential role in drug design. Its ability to form reactive intermediates makes it a candidate for developing novel anticancer agents. The compound's interactions with cellular targets highlight its importance in medicinal chemistry .

- Biomonitoring Studies : Recent biomonitoring studies have indicated increased human exposure to diisobutyl phthalate (DIBP), which is structurally related to diisobutyl diazene. These studies have raised concerns regarding reproductive toxicity and developmental effects associated with exposure to similar compounds . Although DIBP is not identical to diisobutyl diazene, the findings underscore the need for further research into the safety and biological effects of diazenes.

Q & A

Q. What experimental strategies are recommended for synthesizing and stabilizing diazene (N₂H₂) isomers in laboratory settings?

Diazene (H-N=N-H) is highly unstable and prone to decomposition into nitrogen and hydrazine (N₂H₄) . To mitigate this, researchers employ cryogenic trapping or matrix isolation techniques to stabilize its cis (Z) and trans (E) isomers. Spectroscopic characterization (e.g., ¹³C NMR, DEPT) is critical for confirming stereochemistry, as demonstrated in studies of structurally analogous compounds like diisobutyl phthalate . Computational pre-screening using density functional theory (DFT) can optimize reaction conditions .

Q. How can researchers validate the purity and structural integrity of synthesized diazene derivatives?

Advanced spectroscopic methods, such as ¹³C NMR with DEPT analysis, distinguish methyl, methylene, and methine carbons in stereoisomers . For example, in diisobutyl phthalate studies, DEPT spectra confirmed carbon environments aligned with theoretical predictions . Cross-referencing experimental data with quantum simulations (e.g., isomerization energy barriers) ensures accuracy .

Q. What are the primary challenges in obtaining thermochemical data for diazene derivatives?

Diazene’s instability complicates experimental measurements. The ATcT thermochemical network provides high-accuracy enthalpy values (e.g., 1125.53 ± 0.66 kJ/mol for the trans-cis diazene cation) via coupled-cluster theory . Researchers must account for equilibria between isomers and validate results against quantum mechanical calculations .

Advanced Research Questions

Q. How do quantum simulations enhance our understanding of diazene isomerization mechanisms?

Google’s Sycamore quantum processor simulated diazene isomerization, predicting hydrogen positional changes during cis-trans transitions . Classical computational methods (e.g., DFT) corroborated these results, revealing energy barriers and transition states . Such hybrid approaches resolve discrepancies between experimental and theoretical models, particularly for unstable intermediates .

Q. What methodologies address contradictory data in diazene reaction pathways?

Discrepancies arise from competing reaction channels (e.g., decomposition vs. isomerization). Researchers use potential energy surface (PES) mapping with CCSD(T)/DFT hybrid methods to identify dominant pathways . For example, studies on amine fuel combustion modeled diazene’s role in N₂H₂ → N₂ + H₂ reactions, highlighting kinetic vs. thermodynamic control .

Q. How can read-across strategies mitigate data gaps for understudied diazene derivatives?

For data-poor compounds (e.g., diisobutyl succinate), read-across from structurally similar esters (e.g., dimethyl succinate) is justified by shared metabolic pathways . This approach requires validating analogies through in vitro assays (e.g., carboxylesterase activity) and computational docking studies .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.